
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a sulfonamide group, which is known for its various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the addition of the sulfonamide group. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the thiophene ring and the sulfonamide group. Thiophene rings can undergo electrophilic aromatic substitution reactions, while sulfonamides can participate in various reactions due to their acidic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a thiophene ring are often colored due to the ring’s ability to absorb light .Aplicaciones Científicas De Investigación
Functionalization of Aromatic Compounds
N-hydroxy sulfonamides, including derivatives similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide," are used as sulfenylating agents for the functionalization of aromatic compounds. This application allows for the creation of structurally diverse thioethers with high regioselectivity and yields, showcasing the compound's utility in organic synthesis (Fukai Wang et al., 2017).
Electronic and Structural Analysis
The electronic properties and molecular structures of sulfonamide derivatives are extensively studied through experimental and quantum chemical approaches. Such analyses provide insights into their spectroscopic characteristics, guiding spectral assignments and understanding their stability and electronic behavior (Ayyaz Mahmood et al., 2016).
Synthetic Applications
In synthetic chemistry, sulfonamide compounds are used in various reactions, including the aza-Payne rearrangement, highlighting their versatility in creating functionalized molecules for further applications (T. Ibuka, 1998).
Inhibitors of Biological Targets
Certain sulfonamide derivatives act as inhibitors for specific biological targets, such as carbonic anhydrase. These inhibitors have potential therapeutic applications, demonstrating the compound's relevance in medicinal chemistry and drug discovery (S. Graham et al., 1989).
Antimicrobial and Anticancer Properties
Research into sulfonamide derivatives has also revealed their antimicrobial and anticancer properties. These compounds exhibit significant bioactivity, offering potential pathways for the development of new therapeutic agents (M. Ghorab et al., 2014).
Novel Drug Forms and Delivery Mechanisms
Explorations into prodrug forms of sulfonamides aim to enhance their solubility and bioavailability, offering innovative approaches to drug delivery and design (J. D. Larsen et al., 1988).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S2/c14-7-8-17-12(5-1-2-6-12)10-13-19(15,16)11-4-3-9-18-11/h3-4,9,13-14H,1-2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRVRZLENZBREJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

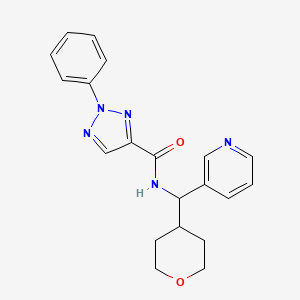
![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)
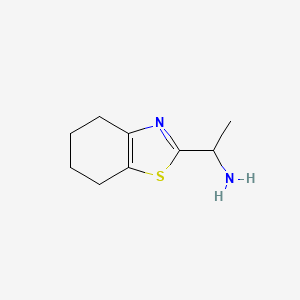

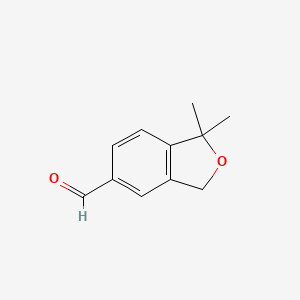
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)
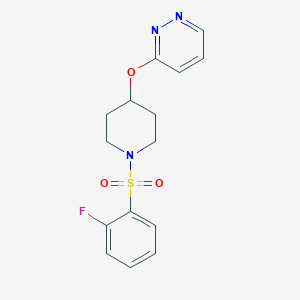
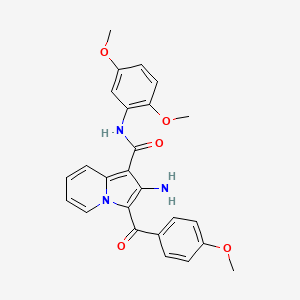
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)
![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)
![(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413162.png)